molecular formula C19H22NO4P B14727866 N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide CAS No. 6344-55-4

N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide

Cat. No.: B14727866
CAS No.: 6344-55-4
M. Wt: 359.4 g/mol
InChI Key: CYKDLPIAXMIDQK-UHFFFAOYSA-N
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Description

N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide typically involves the reaction of 9H-fluorene-2-amine with diethyl phosphorochloridate, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

6344-55-4

Molecular Formula

C19H22NO4P

Molecular Weight

359.4 g/mol

IUPAC Name

N-(9-diethoxyphosphoryl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C19H22NO4P/c1-4-23-25(22,24-5-2)19-17-9-7-6-8-15(17)16-11-10-14(12-18(16)19)20-13(3)21/h6-12,19H,4-5H2,1-3H3,(H,20,21)

InChI Key

CYKDLPIAXMIDQK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C)OCC

Origin of Product

United States

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